B1193434 PLX73086

PLX73086

Cat. No. B1193434
InChI Key:
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

PLX73086 is a potent inhibitor of colony stimulating factor 1 receptor (CSF1R;  CSF-1R), with potential antineoplastic activity. Upon administration, PLX73086 targets and binds to CSF1R, thereby blocking CSF1R activation and CSF1R-mediated signaling. This inhibits the activity of tumor-associated macrophages (TAMs) in the tumor tissue and prevents TAM-related tumor cell growth. CSF1R, also known as macrophage colony-stimulating factor receptor (M-CSFR) and CD115 (cluster of differentiation 115), is a cell-surface receptor for its ligand colony stimulating factor 1 (CSF1) and plays major roles in tumor cell proliferation and metastasis

Scientific Research Applications

Phylogenetic Analysis and Bioinformatics

PLX73086 has been implicated in studies related to bioinformatics, specifically in the development of tools for genome-wide association studies and research in population genetics. For instance, the Phylogenetic Likelihood Library (PLL) leverages PLX73086 for computing and optimizing phylogenetic likelihood scores on evolutionary trees. This approach includes novel techniques for orchestrating likelihood computations on large vector-like processors such as GPUs, significantly accelerating the computational processes involved in phylogenetic analysis (Izquierdo-Carrasco et al., 2013). Additionally, PLX73086 has been utilized in the second-generation codebase of PLINK, a widely used toolset for genome-wide association studies. This application involved extensive use of bit-level parallelism and algorithmic improvements, leading to substantial performance enhancements in handling large genetic datasets (Chang et al., 2014).

Nanotechnology and Drug Delivery

In nanotechnology, PLX73086 has shown potential in the development of drug delivery systems. Research in this area focuses on creating biocompatible nanoparticles for targeted drug delivery, particularly in cancer treatment and cardiovascular diseases. Studies have shown that PLX73086 can be formulated into poly(lactic-co-glycolic acid) (PLGA) nanoparticles, enhancing the delivery and effectiveness of therapeutic agents. This includes the development of polymer-lipid hybrid nanoparticles (PLNs) to improve cellular accumulation and retention of drugs in resistant cancer cells (Wong et al., 2006). Additionally, PLX73086 has been involved in studies exploring the use of superparamagnetic iron oxide nanoparticles for drug delivery across the blood-brain barrier, demonstrating the potential for treating neurological disorders and brain tumors (Tosi et al., 2013).

Molecular and Genetic Engineering

PLX73086 plays a significant role in molecular and genetic engineering research. It has been instrumental in the development of CRISPR/Cas9-facilitated techniques for modulating the expression of multiple genes, which is crucial for metabolic engineering and the optimization of metabolic pathways. For example, the CRISPR/Cas9-facilitated multiplex pathway optimization (CFPO) technique uses PLX73086 for simultaneous modulation of multiple genes, as demonstrated in improving the xylose utilization pathway in Escherichia coli (Zhu et al., 2017).

properties

Product Name

PLX73086

IUPAC Name

N/A

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

PLX73086;  PLX-73086;  PLX 73086; 

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.